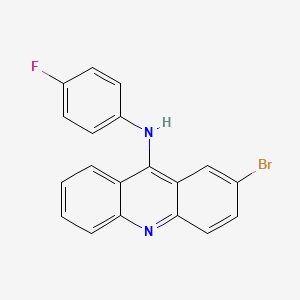

2-Bromo-N-(4-fluorophenyl)acridin-9-amine

Description

2-Bromo-N-(4-fluorophenyl)acridin-9-amine (CAS 62383-29-3) is a halogenated acridine derivative with the molecular formula C₁₉H₁₁BrClFN₂ and a molecular weight of 401.66 g/mol . Its structure features a bromine atom at position 2, a chlorine atom at position 6, and a 4-fluorophenylamine group at position 9 of the acridine core. Acridines are planar heterocyclic compounds known for their intercalative properties and diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition . The halogen substituents in this compound likely enhance its electron-withdrawing character and influence its pharmacokinetic properties, such as lipophilicity and membrane permeability .

Properties

IUPAC Name |

2-bromo-N-(4-fluorophenyl)acridin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrFN2/c20-12-5-10-18-16(11-12)19(15-3-1-2-4-17(15)23-18)22-14-8-6-13(21)7-9-14/h1-11H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDORSKXCIWMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Br)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70809082 | |

| Record name | 2-Bromo-N-(4-fluorophenyl)acridin-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70809082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62383-13-5 | |

| Record name | 2-Bromo-N-(4-fluorophenyl)acridin-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70809082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-fluorophenyl)acridin-9-amine typically involves the bromination of acridine derivatives followed by the introduction of the 4-fluorophenyl group. One common method includes the reaction of acridine with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromoacridine. This intermediate is then reacted with 4-fluoroaniline under specific conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-fluorophenyl)acridin-9-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Synthesis of 2-Bromo-N-(4-fluorophenyl)acridin-9-amine

The synthesis of this compound typically involves nucleophilic substitution reactions on the acridine core. Various synthetic routes have been developed to enhance yield and efficiency. For instance, one-pot synthesis methods have been employed to reduce the number of steps and improve the overall efficiency of producing acridine derivatives, including this compound .

Anticancer Properties

Acridine derivatives, including this compound, have been extensively studied for their anticancer properties. The compound is believed to intercalate into DNA, disrupting transcription and replication processes in cancer cells. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, such as A-549 (lung cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxicity of Acridine Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | A-549 | TBD |

| Amsacrine | Various | 0.5 - 50 |

| BO-1051 | Oral Cancer | Low IC50 |

Antimalarial Activity

The acridine scaffold is also noted for its antimalarial properties. Compounds derived from the acridine structure have shown effectiveness against Plasmodium species by inhibiting their DNA topoisomerase II activity, which is crucial for parasite survival and replication .

Case Studies and Research Findings

Several studies have highlighted the potential of acridine derivatives in treating various cancers:

- Study on Dual Src and MEK Inhibitors : A series of novel 9-anilinoacridines were synthesized that incorporate phenyl-urea moieties, demonstrating potent anti-proliferative effects against K562 (leukemia) and HepG-2 (hepatoma) cell lines .

- Combination Therapy : Research suggests that combining acridine derivatives with radiation therapy may enhance therapeutic outcomes in oral cancers by inducing autophagy and cell-cycle arrest in tumor cells .

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-fluorophenyl)acridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The molecular targets include DNA and topoisomerase enzymes, and the pathways involved are related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acridine Derivatives

Compound 28 : (4-Fluorobenzyl)-(2-methoxyacridin-9-yl)-amine

- Structure : Methoxy group at position 2 and 4-fluorobenzylamine at position 7.

- Key Differences: The methoxy group (electron-donating) contrasts with bromine (electron-withdrawing) in the target compound, altering electronic distribution and reactivity.

- Synthesis : Yield of 13% via Pd-mediated coupling, lower than brominated analogs due to differing substituent reactivity .

N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4)

- Key Differences :

10-Bromo-N,N-diphenylanthracen-9-amine

- Structure : Anthracene core with bromine at position 10 and diphenylamine at position 8.

- Key Differences :

Core Structure Variations

N-(4-Bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine

- Structure : Fluorene core with dimethyl groups and bromophenylamine.

- Molecular weight (∼350 g/mol) is lower than the target compound, affecting bioavailability .

N-[1,1'-biphenyl]-4-yl-9,9-dimethyl-9H-fluoren-2-amine

Comparative Data Table

Biological Activity

2-Bromo-N-(4-fluorophenyl)acridin-9-amine is a compound belonging to the acridine family, which has garnered attention due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

This compound is characterized by its acridine core, which is known for intercalating into DNA and inhibiting various enzymes involved in DNA replication and transcription. The presence of bromine and fluorine substituents enhances its lipophilicity and biological activity.

The primary mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : The acridine structure allows for intercalation between DNA base pairs, disrupting normal DNA function and leading to cytotoxicity in rapidly dividing cells.

- Topoisomerase Inhibition : Similar to other acridine derivatives, it may inhibit topoisomerases I and II, enzymes crucial for DNA unwinding and replication. This inhibition can result in increased DNA damage and apoptosis in cancer cells .

- Antiproliferative Activity : Studies have shown that acridine derivatives can exhibit significant antiproliferative effects against various cancer cell lines, making them potential candidates for anticancer therapies .

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of Cancer Cell Proliferation :

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was tested against prostate cancer cell lines (MiaPaCa-2, SU86.86), showing an IC50 value in the micromolar range. This suggests a strong potential for development as an anticancer agent . -

Mechanistic Studies :

Research utilizing molecular docking simulations indicated that this compound binds effectively to the active sites of topoisomerases, confirming its role as a potent inhibitor. Binding constants were calculated, demonstrating favorable interactions with target proteins . -

Comparative Analysis :

When compared to other acridine derivatives, such as quinacrine, this compound showed enhanced potency in inhibiting telomerase activity. This characteristic is crucial for limiting the proliferation of cancer cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Bromo-N-(4-fluorophenyl)acridin-9-amine, and how can purity be validated?

- Methodology :

- Step 1 : Utilize Buchwald-Hartwig amination to couple the acridin-9-amine core with 4-fluoroaniline, followed by bromination at the 2-position using N-bromosuccinimide (NBS) under radical conditions .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity threshold.

- Step 3 : Confirm structure via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Refinement : Employ SHELXL for structure solution and refinement, ensuring R1 < 0.05 and wR2 < 0.15 for high accuracy. Anisotropic displacement parameters should be applied to non-H atoms .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence the compound’s electronic properties and reactivity?

- Methodology :

- Computational Analysis : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. The electron-withdrawing fluorine stabilizes the aromatic ring, while bromine enhances electrophilic substitution reactivity .

- Experimental Validation : Compare reaction rates in Suzuki-Miyaura coupling with/without bromine. Fluorine’s para-position directs regioselectivity in subsequent reactions .

Q. What strategies resolve contradictory data in biological activity assays (e.g., IC50 variability)?

- Methodology :

- Assay Optimization : Use standardized cell lines (e.g., MCF-7 for cancer studies) and control for variables like serum concentration and incubation time .

- Data Analysis : Apply Grubbs’ test to identify outliers and repeat assays in triplicate. Validate target engagement via Western blotting or fluorescence polarization .

- Structural Confirmation : Recheck compound stability in DMSO/PBS mixtures using LC-MS to rule out degradation .

Q. How can QSAR models predict the anti-cancer efficacy of derivatives of this compound?

- Methodology :

- Model Development : Use Partial Least Squares (PLS) regression with descriptors like logP, polar surface area, and Hammett constants. Training sets should include 20+ derivatives with measured IC50 values .

- Validation : Ensure and via leave-one-out cross-validation. Molecular docking (AutoDock Vina) against Polo-like kinase 1 (Plk1) can prioritize high-affinity candidates .

Q. What crystallographic challenges arise from the compound’s planar acridine core, and how are they addressed?

- Methodology :

- Crystal Growth : Use slow evaporation of dichloromethane/hexane mixtures to obtain diffraction-quality crystals. Twinning issues may require data integration in HKL-3000 .

- Disorder Handling : Apply PART instructions in SHELXL to model disordered bromine or fluorophenyl groups. Restraints on bond distances/angles improve refinement stability .

Methodological Guidance for Common Challenges

Q. How to mitigate low solubility in aqueous buffers for in vitro assays?

- Solutions :

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Synthesize water-soluble prodrugs (e.g., phosphate esters) and confirm hydrolysis kinetics via UV-Vis spectroscopy .

Q. What analytical techniques confirm the absence of residual palladium in synthesized batches?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.